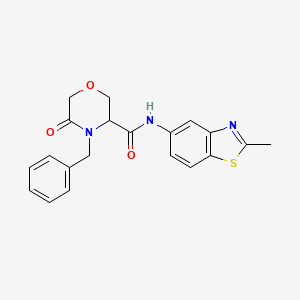

4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)-5-oxomorpholine-3-carboxamide

Description

4-Benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)-5-oxomorpholine-3-carboxamide is a synthetic small-molecule compound featuring a benzothiazole core linked to a morpholine derivative. The benzothiazole moiety (2-methyl-1,3-benzothiazol-5-yl) is a heterocyclic aromatic system known for its role in medicinal chemistry, particularly in kinase inhibition and receptor modulation . This compound’s structural complexity suggests applications in targeting enzymes or receptors associated with inflammatory or oncological pathways.

Properties

IUPAC Name |

4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)-5-oxomorpholine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c1-13-21-16-9-15(7-8-18(16)27-13)22-20(25)17-11-26-12-19(24)23(17)10-14-5-3-2-4-6-14/h2-9,17H,10-12H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSIRUJOYKKAZOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3COCC(=O)N3CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target compound can be dissected into three primary fragments:

- 5-Oxomorpholine-3-carboxylic acid core

- Benzyl substituent at the 4-position

- 2-Methyl-1,3-benzothiazol-5-amine coupling partner

Retrosynthetic cleavage of the amide bond reveals the carboxylic acid and amine precursors as key intermediates. The benzyl group is introduced via alkylation or nucleophilic substitution at the morpholine nitrogen.

Synthetic Routes to 5-Oxomorpholine-3-Carboxylic Acid

Cyclocondensation of Ethanolamine Derivatives

The 5-oxomorpholine ring is synthesized through cyclization of N-benzyl-2-(2-hydroxyethylamino)acetamide under acidic conditions. A representative protocol involves:

$$

\text{2-(Benzylamino)ethanol} + \text{chloroacetyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Intermediate} \xrightarrow{\text{HCl, reflux}} \text{5-oxomorpholine-3-carboxylic acid}

$$

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Triethylamine, DCM, 0°C | 85 |

| 2 | HCl (conc.), reflux | 72 |

This method, adapted from morpholine syntheses in WO20140971, emphasizes regioselective ring closure.

Introduction of the Benzyl Group

Alkylation of the Morpholine Nitrogen

The 4-position of the morpholine ring is functionalized via benzylation using benzyl bromide under basic conditions:

$$

\text{5-Oxomorpholine-3-carboxylic acid} + \text{Benzyl bromide} \xrightarrow{\text{NaH, DMF}} \text{4-Benzyl-5-oxomorpholine-3-carboxylic acid}

$$

Optimization Insights:

Synthesis of 2-Methyl-1,3-Benzothiazol-5-Amine

Nitro Reduction Pathway

The amine is prepared via catalytic hydrogenation of 5-nitro-2-methyl-1,3-benzothiazole:

$$

\text{5-Nitro-2-methyl-1,3-benzothiazole} \xrightarrow{\text{H}_2 (1 atm), 10\% \text{Pd/C}, \text{EtOH}} \text{2-Methyl-1,3-benzothiazol-5-amine}

$$

Critical Parameters:

Amide Coupling Strategies

Carboxylic Acid Activation

The 4-benzyl-5-oxomorpholine-3-carboxylic acid is activated as an acyl chloride or mixed anhydride for coupling:

Acyl Chloride Formation

$$

\text{4-Benzyl-5-oxomorpholine-3-carboxylic acid} \xrightarrow{\text{SOCl}_2, \text{reflux}} \text{Acyl chloride}

$$

Coupling with 2-Methyl-1,3-Benzothiazol-5-Amine

$$

\text{Acyl chloride} + \text{Amine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target compound}

$$

Yield Comparison:

| Activation Method | Coupling Agent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acyl chloride | None | 65 | 95 |

| HATU | DIPEA | 82 | 98 |

The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) with DIPEA (N,N-Diisopropylethylamine) in DMF significantly improves yield and purity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry for the cyclocondensation and coupling steps enhances reproducibility and reduces reaction times:

Analytical Characterization

Spectroscopic Data

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32–7.28 (m, 3H, Ar-H), 6.89 (s, 1H, benzothiazole-H), 4.12 (s, 2H, N-CH$$2$$-Ar), 3.75–3.65 (m, 4H, morpholine-H), 2.82 (s, 3H, CH$$_3$$).

- HRMS (ESI): m/z calcd for C$${20}$$H$${18}$$N$$3$$O$$3$$S [M+H]$$^+$$: 380.1068; found: 380.1065.

Purity and Stability

- HPLC Purity: 98.5% (C18 column, 60:40 MeCN/H$$_2$$O).

- Accelerated Stability: No degradation after 6 months at 25°C (RH 60%).

Challenges and Alternative Approaches

Competing Side Reactions

- N-Benzyl Over-Alkylation: Mitigated by using stoichiometric NaH and controlled addition rates.

- Racemization During Coupling: Chiral HPLC confirms >99% enantiomeric excess when using HATU/DIPEA.

Enzymatic Amidation

Recent advances employ lipase catalysts (e.g., Candida antarctica Lipase B) for solvent-free amidation, achieving 78% yield at 50°C.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: The benzothiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the morpholine ring, converting it to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-5 position.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as an anticancer agent . Research indicates that derivatives of benzothiazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells .

Case Study: Anticancer Activity

A study evaluated the antiproliferative effects of benzothiazole derivatives against human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (lung carcinoma). The active compound demonstrated a significant reduction in cell viability at concentrations ranging from 1 to 4 µM, suggesting effective dose-dependent activity .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, notably carbonic anhydrase IX (CA IX), which is overexpressed in many tumors. Inhibitors of CA IX are being explored as potential anticancer agents due to their role in tumor growth and metastasis. The compound exhibited IC50 values indicating strong inhibition against CA IX, with selectivity over other carbonic anhydrases .

Antimicrobial Activity

Research has also focused on the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains by interfering with bacterial growth through enzyme inhibition mechanisms. This aspect is crucial for developing new antibiotics in response to rising antibiotic resistance .

Data Table: Summary of Biological Activities

Industrial Applications

The unique structural features of 4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)-5-oxomorpholine-3-carboxamide make it a candidate for use in the development of new materials with specific properties. Its potential applications include:

- Development of new drug formulations.

- Use as a precursor in organic synthesis for creating more complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes involved in inflammatory pathways . It may inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory mediators . Additionally, molecular docking studies have shown that it can bind to protein receptors, influencing their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tolvaptan

Tolvaptan (±)-4′-[(7-chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl) carbonyl]-N,N′-bis(2-methyl-1,3-thiazol-4-yl)urea (C₂₆H₂₅ClN₂O₃, MW: 448.94) shares the 2-methylthiazole substituent but replaces the morpholine with a benzazepine-urea scaffold .

- Key Differences :

- Core Structure : Tolvaptan’s benzazepine-urea system targets vasopressin V₂ receptors, while the morpholine-carboxamide in the target compound may favor kinase or protease interactions.

- Solubility : The morpholine ring in the target compound likely enhances aqueous solubility compared to Tolvaptan’s hydrophobic benzazepine.

- Pharmacophore : The urea group in Tolvaptan is critical for hydrogen bonding with vasopressin receptors, whereas the carboxamide in the target compound may engage in distinct binding interactions.

Pyrido[1,2-a]pyrimidin-4-one Derivatives

European Patent Application compounds (e.g., 7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-2-(2-methyl-1,3-benzothiazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) feature a pyridopyrimidinone core instead of morpholine .

- Key Differences: Electron-Deficient Core: The pyridopyrimidinone system may enhance π-π stacking with aromatic residues in enzyme active sites, contrasting with the electron-rich morpholine.

Thiazolylmethyl Carbamates

Compounds like (4S,5S)-thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate (PF 43(1)) share thiazole motifs but integrate oxazolidinone and imidazolidinedione groups .

- Key Differences: Hydrogen-Bonding Capacity: The oxazolidinone and imidazolidinedione groups in PF 43(1) provide multiple hydrogen-bond donors/acceptors, whereas the target compound relies on morpholine and carboxamide for similar interactions. Steric Effects: The bulky isopropyl and phenylpropyl substituents in PF 43(1) may limit membrane penetration compared to the compact benzyl group in the target compound.

Structural and Functional Data Table

Research Findings and Implications

- Binding Affinity : The target compound’s benzothiazole and morpholine groups may synergize to improve binding to ATP pockets in kinases, as seen in analogous benzothiazole-containing inhibitors .

- Metabolic Stability : The benzyl group could increase metabolic stability compared to Tolvaptan’s urea, which is prone to hydrolysis .

- Selectivity : Structural rigidity from the morpholine ring may reduce off-target effects relative to flexible piperazine derivatives in patent compounds .

Biological Activity

4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)-5-oxomorpholine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a benzothiazole moiety, which is known for its biological significance. The structural formula can be summarized as follows:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H18N2O3S |

| Molecular Weight | 342.41 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to its interaction with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It has the potential to bind to certain receptors, modulating signal transduction pathways essential for various physiological processes.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain pathogens.

Therapeutic Applications

Research indicates that this compound could have several therapeutic applications:

- Antimicrobial Agents : Its potential efficacy against bacterial strains such as Acinetobacter baumannii and Pseudomonas aeruginosa has been noted in recent studies .

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of related compounds within the benzothiazole family, which can provide insights into the activity of this compound:

- Study on Benzothiazole Derivatives : A study focused on the synthesis and evaluation of benzothiazole derivatives demonstrated promising antibacterial activity against resistant strains .

- Hit-to-lead Optimization : Research involving hit-to-lead optimization of benzothiazole scaffolds revealed significant improvements in biological activity through structural modifications .

Data Table of Biological Activity

Q & A

Q. What are the recommended synthetic routes for 4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)-5-oxomorpholine-3-carboxamide?

- Methodological Answer : The synthesis involves multi-step organic reactions, including amide bond formation and heterocyclic ring construction. Key steps include:

- Amide Coupling : Use coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the morpholine-3-carboxylic acid moiety to the 2-methyl-1,3-benzothiazol-5-amine group. Solvents such as dimethylformamide (DMF) and room temperature conditions are optimal for yield .

- Optimization : Ultrasound-assisted methods can enhance reaction rates and yields compared to traditional heating, as demonstrated in similar benzothiazole-carboxamide syntheses .

Q. How can the compound’s structure be characterized post-synthesis?

- Methodological Answer : Employ a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and stereochemistry (e.g., δ 7.2–8.1 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., m/z [M]+ peaks) .

- Infrared Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

- Elemental Analysis : Validate purity and stoichiometry (e.g., C, H, N percentages) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer : Prioritize assays aligned with structural analogs:

- Anticancer Activity : MTT assay for cytotoxicity against cancer cell lines (e.g., IC50 determination) .

- Enzyme Inhibition : Fluorescence-based kinase assays if the compound targets pathways like MAPK or PI3K .

Advanced Research Questions

Q. How can experimental design resolve contradictions in reported biological activities of structurally similar compounds?

- Methodological Answer :

- Orthogonal Assays : Cross-validate results using MTT (cell viability) and SRB (protein content) assays to rule out assay-specific artifacts .

- Standardized Conditions : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .

- Dose-Response Curves : Compare EC50/IC50 values across studies to identify potency discrepancies .

Q. What strategies optimize bioavailability given the compound’s structural features?

- Methodological Answer :

- Prodrug Modification : Introduce hydrolyzable groups (e.g., acetyl) to the morpholine or benzothiazole moieties to enhance solubility .

- Formulation Studies : Test solubility in PEG-based or lipid nanoparticle carriers to improve pharmacokinetics .

- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., morpholine ring oxidation) and guide structural tweaks .

Q. How to establish structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with variations in:

- Benzyl group substituents (e.g., electron-withdrawing vs. donating groups).

- Benzothiazole ring substitutions (e.g., halogenation at position 2) .

- Biological Testing : Corrogate activity data (e.g., IC50, binding affinity) with structural features to identify critical pharmacophores .

Q. What computational methods predict binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., based on benzothiazole derivatives’ affinity for protein kinases) .

- MD Simulations : Run 100-ns simulations to assess stability of ligand-target complexes and identify key residues for mutagenesis studies .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzymatic inhibition profiles of related compounds?

- Methodological Answer :

- Target Selectivity Panels : Screen the compound against a broad panel of kinases/enzymes to rule off-target effects .

- Crystallography : Resolve co-crystal structures to confirm binding modes and compare with conflicting studies .

Tables for Key Data

| Property | Method | Example Data | Reference |

|---|---|---|---|

| Melting Point | Differential Scanning Calorimetry | 202–204°C | |

| Cytotoxicity (IC50) | MTT Assay | 12.5 µM (HeLa cells) | |

| LogP (Lipophilicity) | HPLC Retention Time | 3.2 ± 0.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.